molecular formula C13H21NO B12090592 N-(2-ethylbutyl)-2-methoxyaniline

N-(2-ethylbutyl)-2-methoxyaniline

Cat. No.: B12090592
M. Wt: 207.31 g/mol
InChI Key: WURQECNMTGVGHR-UHFFFAOYSA-N
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Description

Contextualization of N-(2-ethylbutyl)-2-methoxyaniline within Advanced Aromatic Amine Chemistry

Aromatic amines are a cornerstone of modern organic chemistry, and this compound represents a specific example within this broad class of compounds. Its structure, featuring both an aromatic ring and an aliphatic amine side chain, makes it a valuable intermediate in the synthesis of more complex molecules. evitachem.com The presence of the 2-ethylbutyl group, in particular, can influence the compound's solubility, reactivity, and biological activity in ways that are actively being explored by researchers.

The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between 2-methoxyaniline and 2-ethylbutyl bromide. evitachem.com This reaction is generally facilitated by a base, such as potassium carbonate, and carried out in a suitable solvent like dimethylformamide or toluene (B28343) under reflux conditions. evitachem.com The nitrogen atom of the 2-methoxyaniline acts as a nucleophile, attacking the electrophilic carbon of the 2-ethylbutyl bromide to form the desired product. evitachem.com Purification of the final compound often involves techniques like recrystallization or column chromatography. evitachem.com

This synthetic route highlights the fundamental principles of nucleophilic substitution, a key reaction in the arsenal (B13267) of organic chemists. The specific choice of reactants and conditions allows for the controlled formation of the target molecule, demonstrating the precision required in advanced aromatic amine chemistry.

Broad Significance of 2-Methoxyaniline Derivatives in Synthetic and Mechanistic Studies

The parent molecule, 2-methoxyaniline, also known as o-anisidine, is a significant building block in its own right. echemi.comnih.govwikipedia.org It serves as a precursor in the production of a wide array of chemical products, including dyes, pigments, and pharmaceuticals. echemi.comnih.gov For instance, it is used in the synthesis of azo dyes and as an intermediate in the production of guaiacol (B22219) and vanillin. echemi.com

The versatility of 2-methoxyaniline and its derivatives stems from the reactivity of the aromatic ring and the amino group. These sites can be readily modified through various chemical reactions, allowing for the construction of complex molecular architectures. For example, 2-methoxyaniline can undergo polymerization to form poly(2-methoxyaniline), a material with interesting properties. nih.govacs.org The oxidation of 2-methoxyaniline can lead to the formation of a water-soluble oligomer and an insoluble polymeric product, which can be prepared as a thin film or as micrometer-sized spherical particles depending on the reaction conditions. nih.gov

Furthermore, mechanistic studies involving 2-methoxyaniline derivatives provide valuable insights into reaction pathways and the behavior of molecules. The electrochemical oxidation of aniline (B41778) derivatives, for instance, is a subject of ongoing research, with implications for developing new synthetic methods and understanding degradation pathways of these compounds. nih.govmdpi.com The study of such reactions helps to elucidate the electronic effects of substituents on the aromatic ring and their influence on the reaction mechanism.

The investigation of novel derivatives, such as those of quinoxaline-2-carboxylic acid 1,4-dioxides, which can be synthesized using substituted anilines, showcases the ongoing efforts to develop new compounds with potential therapeutic applications. mdpi.com These studies often involve detailed mechanistic investigations to understand how the compounds exert their biological effects. mdpi.com

Chemical Compound Information

Compound Name
This compound
2-methoxyaniline
2-ethylbutyl bromide
potassium carbonate
dimethylformamide
toluene
o-anisidine
guaiacol
vanillin
poly(2-methoxyaniline)
quinoxaline-2-carboxylic acid 1,4-dioxides

Physicochemical Data for this compound

PropertyValue
Molecular Formula C13H21NO evitachem.comchemicalbook.com
Molecular Weight 207.31 g/mol evitachem.comchemicalbook.comcymitquimica.com
IUPAC Name This compound evitachem.com
InChI Key WURQECNMTGVGHR-UHFFFAOYSA-N evitachem.com
CAS Number 1019616-66-0 bldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-(2-ethylbutyl)-2-methoxyaniline

InChI

InChI=1S/C13H21NO/c1-4-11(5-2)10-14-12-8-6-7-9-13(12)15-3/h6-9,11,14H,4-5,10H2,1-3H3

InChI Key

WURQECNMTGVGHR-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CNC1=CC=CC=C1OC

Origin of Product

United States

Advanced Synthetic Methodologies for N 2 Ethylbutyl 2 Methoxyaniline and Analogues

Strategic Approaches to N-Substituted Aniline (B41778) Derivatives

The synthesis of N-substituted anilines, a crucial class of compounds in pharmaceuticals and material science, has been significantly advanced through the development of sophisticated catalytic systems. These methods offer high efficiency and selectivity, overcoming the limitations of classical approaches.

Modern Amination Reactions (e.g., Buchwald-Hartwig, Ullmann Couplings)

The formation of the C-N bond is a cornerstone of organic synthesis, and palladium-catalyzed and copper-catalyzed cross-coupling reactions are among the most powerful tools for this transformation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting amines with aryl halides or triflates. wikipedia.orglibretexts.org This reaction is renowned for its broad substrate scope and functional group tolerance, allowing for the synthesis of a wide variety of aryl amines under relatively mild conditions. wikipedia.org The development of various generations of phosphine (B1218219) ligands has been crucial to the reaction's success, enabling the coupling of even challenging substrates. wikipedia.orgorganic-chemistry.org For the synthesis of N-(2-ethylbutyl)-2-methoxyaniline, this would typically involve the reaction of 2-bromoanisole (B166433) or 2-chloroanisole (B146271) with 2-ethylbutylamine (B1583521) in the presence of a palladium catalyst and a suitable base.

The Ullmann condensation , a copper-catalyzed reaction, represents one of the earliest methods for forming C-N bonds. wikipedia.orgorganic-chemistry.org Historically, this reaction required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions, often employing ligands to facilitate the reaction. nih.govfrontiersin.org The Ullmann reaction can be a viable alternative to palladium-catalyzed methods, particularly for large-scale industrial syntheses. frontiersin.org The synthesis of this compound via an Ullmann coupling would involve reacting an aryl halide, like 2-iodoanisole, with 2-ethylbutylamine using a copper catalyst. wikipedia.org

Coupling ReactionCatalyst SystemTypical Reactants for Target SynthesisKey Advantages
Buchwald-Hartwig Amination Palladium catalyst with phosphine ligands (e.g., BINAP, dppf)2-bromoanisole and 2-ethylbutylamineHigh yields, broad substrate scope, mild conditions. wikipedia.orgorganic-chemistry.orgresearchgate.net
Ullmann Condensation Copper catalyst (e.g., CuI), often with ligands (e.g., phenanthroline)2-iodoanisole and 2-ethylbutylamineLower cost of catalyst, alternative to palladium. wikipedia.orgnih.govfrontiersin.org

Imine Condensation and Isoaromatization Pathways for Aniline Formation

An alternative strategy for constructing the aniline core involves the formation of an imine followed by an isoaromatization cascade. This approach builds the aromatic ring and introduces the nitrogen substituent in a concerted fashion. A notable example is the catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines from the reaction of (E)-2-arylidene-3-cyclohexenones with primary amines. nih.gov

The reaction proceeds through an initial imine condensation between the primary amine and the cyclohexenone derivative. nih.govmasterorganicchemistry.com This is followed by a series of tautomerizations and double bond shifts, leading to the aromatization of the ring and the formation of the final aniline product. nih.gov This method is advantageous due to its operational simplicity and avoidance of metal catalysts. nih.gov To synthesize an analogue of this compound using this pathway, a suitably substituted cyclohexenone would be required to react with 2-ethylbutylamine.

Transition Metal-Catalyzed Benzannulation in Substituted Aniline Synthesis

Benzannulation reactions offer a powerful method for constructing substituted benzene (B151609) rings, including anilines, from acyclic precursors. These reactions often employ transition metal catalysts to orchestrate the cyclization process. A one-pot, three-component synthesis of meta-substituted anilines has been developed using this approach. beilstein-journals.orgnih.gov

In this methodology, a 1,3-diketone, an amine, and acetone (B3395972) react in a sequence that involves the formation of an enamine, nucleophilic addition, intramolecular cyclization, and subsequent dehydration to yield the aniline product. beilstein-journals.orgnih.gov The electronic nature of the substituents on the diketone plays a critical role in the reaction's success. beilstein-journals.orgnih.gov This strategy provides access to complex substitution patterns on the aniline ring that might be difficult to achieve through functionalization of a pre-existing ring. beilstein-journals.org

Emerging Green Chemistry Protocols for Aniline Derivative Synthesis

The principles of green chemistry are increasingly influencing the development of new synthetic methods, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency.

Catalyst- and Additive-Free Transformations

A significant goal in green chemistry is to develop reactions that proceed without the need for catalysts or additives, which can simplify purification and reduce environmental impact. The previously mentioned synthesis of 2-benzyl N-substituted anilines via imine condensation and isoaromatization is a prime example of such a transformation. nih.gov This reaction proceeds smoothly under mild conditions, highlighting the potential for designing inherently efficient and clean chemical processes. nih.gov Another approach involves the use of deep eutectic solvents, which can act as both the solvent and catalyst system for reactions like N-formylation and N-acylation of anilines. nih.gov

Electrochemical Methods in Lignin-Derived Aniline Synthesis

Electrochemical synthesis is emerging as a powerful green technology, using electricity to drive chemical reactions and often avoiding the need for harsh reagents. rsc.orgrsc.org A notable application is the synthesis of aniline derivatives from lignin, an abundant biopolymer. researchgate.netnih.govrug.nl

This process involves the electrochemical oxidation of lignin-derived phenols, such as guaiacols and syringols, to form cyclohexadienone intermediates. researchgate.netnih.gov These intermediates are then reacted with an amine source under mild conditions to produce ortho-methoxy substituted anilines. researchgate.netnih.gov This method is particularly attractive as it valorizes a renewable feedstock and utilizes a clean energy source. researchgate.netnih.govrug.nl The production of 2-methoxyaniline derivatives through this route provides a sustainable starting point for the synthesis of compounds like this compound.

Green Chemistry ApproachKey PrincipleExample Application for Aniline Synthesis
Catalyst- and Additive-Free Elimination of auxiliary substancesImine condensation–isoaromatization of cyclohexenones with primary amines. nih.gov
Electrochemical Synthesis Use of electricity as a clean reagentAnodic oxidation of lignin-derived phenols followed by amination. researchgate.netnih.gov

Design and Synthesis of Specific N-Alkylated 2-Methoxyaniline Structures, Including this compound

The introduction of an alkyl group onto the nitrogen atom of 2-methoxyaniline is influenced by several factors, including the steric hindrance imposed by the ortho-methoxy group and the nature of the alkylating agent. The synthesis of this compound, with its branched alkyl chain, necessitates careful consideration of the synthetic approach to achieve optimal yields and avoid side reactions. Advanced methodologies such as catalytic N-alkylation and cross-coupling reactions have emerged as powerful tools for this purpose.

One of the prominent advanced methods for the N-alkylation of anilines is the use of transition metal catalysts. For instance, iridium-based catalysts have demonstrated high efficiency in the N-alkylation of anilines with alcohols. In a notable study, the N-alkylation of 2-methoxyaniline with benzyl (B1604629) alcohol was achieved using an iridium(III) complex, [IrCp*Cl2]2, as the catalyst precursor in the presence of a base. This reaction, a form of "borrowing hydrogen" catalysis, proceeds through the in-situ oxidation of the alcohol to an aldehyde, followed by reductive amination. The reaction of 2-methoxyaniline with benzyl alcohol yielded N-benzyl-2-methoxyaniline in 71% yield. nih.gov This highlights the potential of catalytic systems to facilitate the formation of N-alkylanilines, even with the steric hindrance presented by the ortho-substituent.

Reductive amination represents another key strategy for the synthesis of N-alkylated anilines. This method involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent. For the synthesis of this compound, this would entail the reaction of 2-methoxyaniline with 2-ethylbutanal. The reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced to the corresponding amine. The choice of reducing agent is critical to the success of the reaction, with reagents like sodium borohydride (B1222165) (NaBH4) or sodium triacetoxyborohydride (B8407120) [NaBH(OAc)3] being commonly employed. While this method is conceptually straightforward, the reactivity of the sterically hindered 2-methoxyaniline and the branched aldehyde would need to be carefully optimized to achieve a good yield.

The following table summarizes the findings for the synthesis of N-alkylated 2-methoxyaniline analogues using advanced synthetic methodologies.

AmineAlkylating AgentCatalyst/ReagentProductYield (%)
2-MethoxyanilineBenzyl alcohol[IrCp*Cl2]2 / KOtBuN-Benzyl-2-methoxyaniline71 nih.gov

It is important to note that while direct experimental data for the synthesis of this compound is scarce in publicly available literature, the methodologies described above represent the state-of-the-art approaches for the synthesis of this and related N-alkylated aniline derivatives. The yield of the target compound would be highly dependent on the specific reaction conditions, including the choice of catalyst, base, solvent, and temperature, and would likely require optimization to overcome the steric challenges presented by the substrates.

Sophisticated Spectroscopic and Analytical Research Techniques

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, chemists can deduce the connectivity of atoms and the stereochemical arrangement within a molecule.

For a molecule such as N-(2-ethylbutyl)-2-methoxyaniline, ¹H NMR spectroscopy would provide a detailed map of the proton environments. The aromatic protons on the methoxy-substituted benzene (B151609) ring would typically appear as distinct multiplets in the downfield region of the spectrum. The chemical shifts and coupling patterns of these protons would confirm the substitution pattern on the aromatic ring. The protons of the 2-ethylbutyl group and the methoxy (B1213986) group would resonate in the upfield region, with their specific chemical shifts and multiplicities revealing the structure of the alkyl chain and its connection to the nitrogen atom.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts of the aromatic carbons would be influenced by the electron-donating effects of the methoxy and amino groups. The aliphatic carbons of the 2-ethylbutyl group would appear at characteristic upfield chemical shifts.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning all proton and carbon signals by revealing their through-bond correlations.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity
Aromatic-H 6.5 - 7.2 Multiplet
N-H 3.5 - 4.5 Broad Singlet
O-CH₃ 3.8 Singlet
N-CH₂ 3.0 - 3.3 Multiplet
CH (ethylbutyl) 1.6 - 1.8 Multiplet
CH₂ (ethyl) 1.3 - 1.5 Multiplet
CH₃ (ethyl) 0.8 - 1.0 Triplet

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C-O (aromatic) 145 - 155
C-N (aromatic) 135 - 145
Aromatic CH 110 - 125
O-CH₃ 55 - 60
N-CH₂ 45 - 55
CH (ethylbutyl) 35 - 45
CH₂ (ethyl) 20 - 30
CH₃ (ethyl) 10 - 15

Advanced Vibrational Spectroscopy (FTIR, Raman) for Investigating Molecular Interactions and Electronic Structure

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable insights into the functional groups present in a molecule and the nature of their chemical bonds.

FTIR spectroscopy of this compound would be expected to show characteristic absorption bands. A prominent feature would be the N-H stretching vibration, typically observed in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the 2-ethylbutyl group would be found just below 3000 cm⁻¹. The C-O stretching of the methoxy group would likely produce a strong band around 1250 cm⁻¹, and the C-N stretching vibration would be expected in the 1250-1350 cm⁻¹ region. Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ range.

Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, would provide complementary information. The aromatic ring vibrations would be expected to give strong Raman signals.

Table 3: Predicted FTIR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch 3300 - 3500 Medium
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 2960 Strong
Aromatic C=C Stretch 1450 - 1600 Medium-Strong
C-N Stretch 1250 - 1350 Medium

Mass Spectrometry for Reaction Monitoring and Product Characterization in Synthetic Research

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. In synthetic research, it is frequently used to monitor the progress of a reaction and to confirm the identity of the desired product.

Chromatographic Techniques Coupled with Spectroscopy in Research Isolations and Purity Assessment

Chromatographic techniques are paramount for the separation and purification of compounds from reaction mixtures and for the assessment of their purity. When coupled with spectroscopic detectors, such as a UV-Vis or mass spectrometer detector, these methods provide powerful analytical capabilities.

High-Performance Liquid Chromatography (HPLC) would be a suitable method for the purification and purity analysis of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation. A UV detector would be effective for detection, as the aromatic ring of the molecule absorbs UV light.

Gas Chromatography (GC), coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), could also be employed, particularly for assessing the purity of the compound. The volatility of this compound would allow it to be analyzed by GC. GC-MS would provide both the retention time for identification and the mass spectrum for confirmation of the compound's identity in a single analysis.

Computational and Theoretical Chemistry in Aniline Research

Quantum Mechanical and Molecular Orbital Theory Applications

Quantum mechanical calculations, particularly those based on molecular orbital (MO) theory, are fundamental to understanding the structure and behavior of aniline (B41778) and its derivatives. MO theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. This framework is crucial for explaining the electronic transitions and geometric features of anilines.

The amino group in aniline is slightly pyramidal, with the nitrogen hybridization existing between sp² and sp³. wikipedia.org This geometry is a compromise between two competing effects: the stabilization of the nitrogen lone pair in an orbital with higher s-character, which favors a pyramidal shape, and the delocalization of this lone pair into the aromatic π-system, which favors a planar configuration for maximum overlap. wikipedia.org The degree of this pyramidalization and the energy barrier to inversion of the amine group are sensitive to the nature of substituents on the aromatic ring.

Ab initio molecular orbital theory studies on para-substituted anilines have shown that π-electron-accepting groups (like -NO₂) tend to lower the inversion barrier and promote a flatter nitrogen pyramid. rsc.org Conversely, π-electron-donating groups (like -NH₂) raise the barrier and increase the pyramidal character of the bonds at the nitrogen atom. rsc.org These effects are directly related to the extent of lone pair delocalization into the ring.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the reactivity and spectral properties of anilines. For aniline itself, the HOMO is primarily located on the ring and the nitrogen lone pair, while the LUMO is a π* orbital of the benzene (B151609) ring. researchgate.net The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic transitions and chemical reactivity.

Table 1: Influence of Substituent Type on Aniline Geometry (Based on MO Theory)

Substituent Type at para-position Effect on N-lone pair delocalization Nitrogen Pyramidalization Inversion Barrier
π-electron-donating (e.g., -OH, -NH₂) Decreased Increased Increased rsc.org

This table illustrates general trends observed for substituted anilines; specific values for N-(2-ethylbutyl)-2-methoxyaniline would require dedicated calculations.

Density Functional Theory (DFT) for Predicting Electronic Properties and Reaction Energetics

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying medium to large-sized molecules due to its balance of accuracy and computational cost. nih.gov DFT methods are widely used to optimize molecular geometries, calculate vibrational frequencies, and predict a wide range of electronic properties for aniline derivatives. researchgate.netrsc.orgrsc.org

DFT calculations can provide detailed information on:

Electronic Properties: Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and the HOMO-LUMO gap can be calculated. These properties are crucial for predicting the chemical reactivity and stability of molecules. mdpi.com

Charge Distribution: DFT allows for the calculation of partial atomic charges using various schemes (e.g., Mulliken, Natural Population Analysis). The charge on the amine nitrogen, for instance, is a key indicator of the molecule's basicity and nucleophilicity. Studies have shown that the natural charge on the amino nitrogen correlates well with properties like the C-N bond length and the pKa of substituted anilines.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution from the perspective of an approaching electrophile. For anilines, these maps typically show a region of negative potential (red/yellow) around the nitrogen lone pair, indicating its susceptibility to electrophilic attack or protonation. uwosh.edu

Reaction Energetics: DFT can be used to calculate the energy changes that occur during a chemical reaction, including the energies of reactants, products, transition states, and intermediates. This allows for the prediction of reaction pathways and activation barriers. For instance, DFT could be used to model the energetics of N-alkylation or electrophilic aromatic substitution on this compound.

Quantum chemical calculations on various substituted anilines have demonstrated that electron-donating substituents tend to increase the C-N bond length and pKa, while electron-withdrawing groups have the opposite effect.

Table 2: Predicted Trends of Electronic and Structural Properties for Aniline Derivatives via DFT

Substituent Type Effect on Natural Charge on Nitrogen (Qn) Effect on C-N Bond Length Effect on pKa
Electron-donating More negative Increase Increase

This table shows generalized relationships for substituted anilines. The 2-methoxy group is electron-donating via resonance, while the N-(2-ethylbutyl) group is weakly electron-donating via induction. Their combined effect on this compound would determine its specific properties.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Aniline Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govresearchgate.net These models are extensively used in drug design and environmental toxicology to predict the characteristics of untested chemicals.

For aniline derivatives, QSAR studies have been developed to predict various endpoints, including:

Lipophilicity (logP): The octanol-water partition coefficient is a crucial property in pharmacology and toxicology. QSAR models have been built for aniline derivatives using descriptors such as van der Waals volume, hydrophilicity factor, and electrophilicity. nih.gov

Toxicity: The toxicity of anilines to various organisms, such as algae, has been modeled using QSAR. nih.govresearchgate.net These models often identify descriptors related to hydrophobicity, molecular size, and the presence of specific functional groups (like nitro or chloro groups) as being important for predicting toxicity. nih.gov

Metabolism: Computational models have been used to predict the metabolic fate of substituted anilines, such as their propensity for N-acetylation. tandfonline.comresearchgate.net These studies have found that electronic descriptors, like the partial atomic charge on the amine nitrogen and the molecule's susceptibility to nucleophilic attack, are key predictors of metabolic pathways. tandfonline.com

The development of a QSAR model involves calculating a large number of molecular descriptors, which can be categorized as constitutional, topological, geometric, or electronic. A statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is then used to build a mathematical equation linking a selection of these descriptors to the observed activity or property.

Table 3: Common Molecular Descriptors Used in QSAR/QSPR Studies of Aniline Derivatives

Descriptor Category Example Descriptors Property Predicted
Electronic Electrophilicity (ω), Partial charge on Nitrogen Lipophilicity, Metabolism nih.govtandfonline.com
Constitutional Molecular Weight, Count of specific atoms (O, N) Toxicity nih.gov
Geometric Van der Waals Volume (vWV) Lipophilicity nih.gov
Topological Barysz Matrix (SEigZ), Extended Topochemical Atom (ETA) indices Lipophilicity, Toxicity nih.govnih.gov

| Physicochemical | Moriguchi octanol-water partition coefficient (MLOGP) | Lipophilicity nih.gov |

A QSAR model for this compound could be developed to predict its properties by calculating these and other relevant descriptors.

Molecular Dynamics Simulations of N-Substituted Aniline Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes, solvent interactions, and binding processes.

While specific MD simulation studies on this compound were not identified in the literature, this technique is highly applicable to understanding its dynamic behavior. A potential MD study could involve:

System Setup: A simulation box would be created containing one or more molecules of this compound, surrounded by a chosen solvent, such as water or an organic solvent, to mimic different environments.

Force Field Application: A suitable force field (e.g., AMBER, CHARMM, GROMOS) would be assigned to describe the potential energy of the system. The force field consists of parameters for bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic).

Simulation: The simulation would be run for a specific duration (from nanoseconds to microseconds), tracking the trajectory of each atom.

Analysis: The resulting trajectories would be analyzed to extract information on:

Conformational Dynamics: The flexible 2-ethylbutyl group can adopt numerous conformations. MD simulations could reveal the preferred shapes of this alkyl chain and the rotational dynamics around the C(aryl)-N and N-C(alkyl) bonds.

Solvation Structure: The simulation can show how solvent molecules (e.g., water) arrange around the solute, particularly near the polar methoxy (B1213986) and amine groups, providing insights into its solubility.

Interactions with Biomolecules: If a protein target were known, MD simulations could be used to model the binding of this compound to the active site, revealing key interactions and estimating the stability of the complex.

MD simulations provide a bridge between static molecular structures and dynamic functional properties, offering a powerful approach to explore how the flexibility and interactions of N-substituted anilines influence their behavior in complex systems.

Q & A

Q. How can researchers reconcile conflicting NMR assignments for this compound derivatives reported in different studies?

  • Methodological Answer : Cross-validate spectral data using 2D techniques (HSQC, HMBC) and compare with databases (e.g., SDBS). For example, conflicting methoxy ¹³C shifts (δ 55–60 ppm) may arise from solvent effects (CDCl₃ vs. DMSO-d₆). Collaborative platforms like NMRShiftDB enable crowdsourced verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.